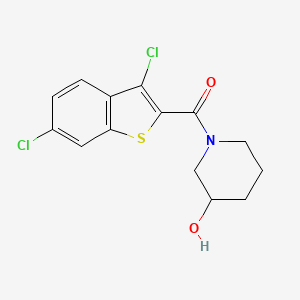![molecular formula C12H12ClNO5 B7541453 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BDBCA and is a derivative of the amino acid leucine. The compound has been shown to have promising effects on various physiological and biochemical processes, making it a subject of interest for researchers in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of BDBCA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also work by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BDBCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BDBCA has several advantages for use in lab experiments, including its high potency and specificity for cancer cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on BDBCA, including its use in combination with other cancer treatments, its potential for use in the treatment of other diseases, and the development of new synthetic methods to improve its solubility and bioavailability. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of BDBCA involves several steps, including the reaction of leucine with phthalic anhydride and thionyl chloride to form the intermediate compound, 7-chloro-1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with amino butyric acid to form the final product, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
BDBCA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been its use in the treatment of cancer. Studies have shown that BDBCA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-2-8(12(16)17)14-11(15)6-3-7(13)10-9(4-6)18-5-19-10/h3-4,8H,2,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTAIJGAMHQTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
